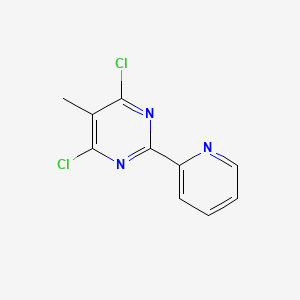

Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)-

Overview

Description

Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- is a type of pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The molecular formula of this compound is C5H4Cl2N2S and it has a molecular weight of 195.070 .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with organolithium reagents. For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It’s important to note that the structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 195.070 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Nonlinear Optical Material Properties

Pyrimidine derivatives like 4,6-dichloro-2-(methylsulfonyl)pyrimidine have been synthesized and studied for their potential in nonlinear optical applications. The compound demonstrates promising linear and nonlinear optical behavior, suitable for use in nonlinear optical devices like optical limiters and switches. Its stability in water and resistance to autoxidation processes have been investigated, adding to its potential application in advanced optical technologies (Murthy et al., 2019).

Synthesis of Intermediate Compounds

Pyrimidine derivatives like 2,4-dichloro-5-methoxy-pyrimidine have been synthesized using various raw materials, demonstrating a significant yield and purity. Such intermediates are crucial in chemical industries for further development and synthesis of complex compounds (Liu Guo-ji, 2009).

Structural Analysis

The structural properties of pyrimidine derivatives have been studied using X-ray methods, revealing key insights into their molecular structure. This information is vital for understanding the compound's behavior in various chemical reactions and potential applications (Clews & Cochran, 1948).

Synthesis of Novel Pyrimidine Derivatives

Research has been conducted on synthesizing various pyrimidine derivatives, demonstrating their potential as intermediates for a range of biologically active compounds. Such derivatives can be crucial for the development of new pharmaceuticals and agrochemicals (Zinchenko et al., 2018).

Optical Properties and Potential Applications

A series of pyrimidine derivatives have been prepared and their optical properties studied. These compounds show strong emission solvatochromism, suggesting potential use in various optical applications, such as colorimetric and luminescent pH sensors (Hadad et al., 2011).

Future Directions

The future directions in the research and development of pyrimidine derivatives are vast. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . This opens up possibilities for the development of new drugs and therapies.

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in cellular signaling .

Mode of Action

It’s known that pyrimidine derivatives can undergo various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This reaction is facilitated by a transition metal catalyst and involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

It’s known that pyrimidine derivatives can undergo various chemical reactions, leading to the formation of new compounds . These new compounds can have different biological activities, potentially leading to various cellular effects.

Properties

IUPAC Name |

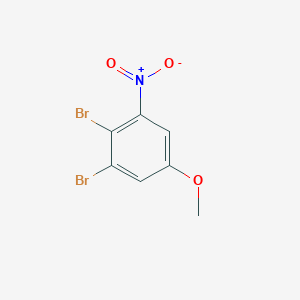

4,6-dichloro-5-methyl-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c1-6-8(11)14-10(15-9(6)12)7-4-2-3-5-13-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQVGLLABJUKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476629 | |

| Record name | Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10198-77-3 | |

| Record name | Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3045040.png)

![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)